molecular formula C5H8N2O2 B131461 Dihydrothymine CAS No. 696-04-8

Dihydrothymine

Cat. No. B131461
CAS RN: 696-04-8
M. Wt: 128.13 g/mol
InChI Key: NBAKTGXDIBVZOO-UHFFFAOYSA-N
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Description

Dihydrothymine is a reduced form of the nucleobase thymine, which is one of the four nucleobases in the nucleic acid of DNA. It is a product of thymine reduction and can be involved in various chemical reactions and biological processes. This compound is also a key intermediate in the degradation pathway of thymidine and uridine, as indicated by the study of rat liver this compound dehydrogenase, which is the rate-limiting enzyme in this process .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies. For instance, the biosynthesis of bacterial and viral pyrimidines has been investigated, suggesting this compound derivatives as possible intermediates in the biosynthesis of thymine . Additionally, the synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis, has been achieved through the development of new protecting groups, allowing for its incorporation into synthetic DNA fragments .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various techniques. X-ray diffraction analysis has confirmed the molecular formula of a thymine-thymine adduct, a derivative of this compound . Neutron diffraction studies have provided insights into the hydrogen bonding in thymine derivatives, which is crucial for understanding the molecular interactions and stability . The self-assembling behavior of dihydroxypropyl 5,6-dihydrothymine derivatives has also been analyzed, revealing the importance of hydrogen bonding in the molecular structure and supramolecular assembling .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, irradiation of this compound in frozen sulfuric acid solutions leads to the formation of thymine through indirect mechanisms, with the 5-thymyl radical being an intermediate . The formation of stereoisomeric C5-C5'-linked this compound dimers through radiolytic one-electron reduction has been observed, indicating that these dimers may cause distortion within a DNA duplex if incorporated .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been studied extensively. The enzyme this compound dehydrogenase, which acts on this compound, has been characterized, revealing its molecular weight, subunit composition, and the presence of flavin adenine dinucleotide (FAD) and iron, which classify it as a flavometal protein . The crystal and molecular structure studies of this compound derivatives provide detailed information on the bond distances and angles, which are essential for understanding the physical properties of these molecules . Electron spin resonance (ESR) studies of irradiated this compound have shed light on the radical formation and the associated conformational changes in the pyrimidine ring .

Scientific Research Applications

DNA Damage and Repair Studies Dihydrothymine, a key product of thymine damage due to gamma irradiation, is integral in understanding DNA damage and repair mechanisms. Schulhof et al. (1988) developed a method to incorporate this compound in synthetic DNA fragments, facilitating studies on DNA damage caused by gamma irradiation under anoxic conditions. This method helps in understanding the stability of this modified base in DNA and its potential effects on genetic material (Schulhof, Molko, & Teoule, 1988).

Radiation-Induced DNA Lesions Research by Dawidzik et al. (2004) focused on the formation of this compound lesions in DNA exposed to ionizing radiation in an anaerobic environment. They isolated this lesion from X-irradiated DNA, providing insights into the molecular character of radiation-induced DNA damage. Such studies are crucial for understanding the impact of radiation on genetic material and can have implications in areas like radiation therapy and environmental exposure to radiation (Dawidzik et al., 2004).

Antibody Development for DNA Lesion Detection Hubbard et al. (1989) generated antibodies specific to this compound, which were utilized to detect this lesion in DNA. This development is significant in the field of molecular biology and biochemistry, as it provides a method to quantitatively assess the presence of this compound in DNA, aiding in the study of DNA damage and repair processes (Hubbard, Ide, Erlanger, & Wallace, 1989).

Metabolic Pathways Involving this compound Marsh and Perry (1964) and Goedde, Hoffbauer, and Blume (1968) investigated the catabolism of thymine to this compound in human leukocytes. Their work contributes to understanding the metabolic pathways and enzymatic processes involved in the breakdown of pyrimidine bases, which is fundamental in the field of biochemistry and pharmacology (Marsh & Perry, 1964); (Goedde, Hoffbauer, & Blume, 1968).

Enzyme Research and Synthetic Applications Cortes, Menezes, and Oestreicher (2015) demonstrated the synthesis of enantiopure R(-)-3-aminoisobutyric acid from this compound using Pseudomonas aeruginosa as a biocatalyst. This research is significant for the field of synthetic biochemistry, providing methods to produce commercially valuable β-amino acids from substituted dihydrothymines (Cortes, Menezes, & Oestreicher, 2015).

Radiation-Induced Structural Changes Herak (1970) studied radiation-induced changes in the structure of the pyrimidine ring in this compound. This research is essential in understanding how radiation affects the molecular structure of DNA components, with implications in fields like radiation biology and crystallography (Herak, 1970).

Safety and Hazards

When handling Dihydrothymine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for Dihydrothymine research are not explicitly mentioned in the search results, the Human Metabolome Database (HMDB) has grown considerably over the past 15 years, which could suggest future research directions in human metabolomics that may include this compound .

Biochemical Analysis

Biochemical Properties

Dihydrothymine is involved in the pyrimidine metabolism . It interacts with enzymes such as dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine into this compound . Then, dihydropyrimidinase hydrolyzes this compound into N-carbamyl-beta-alanine .

Cellular Effects

It is known that this compound can be toxic when present at abnormally high levels . This suggests that it may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it is involved in the pyrimidine metabolism pathway . It is likely that this compound exerts its effects at the molecular level through interactions with enzymes and other biomolecules, potentially influencing enzyme activity and gene expression.

Dosage Effects in Animal Models

It is known that this compound can be toxic when present at abnormally high levels . This suggests that high doses of this compound could have adverse effects.

Metabolic Pathways

This compound is involved in the pyrimidine metabolism pathway . It interacts with enzymes such as dihydropyrimidine dehydrogenase and dihydropyrimidinase . These interactions could potentially influence metabolic flux or metabolite levels.

properties

IUPAC Name

5-methyl-1,3-diazinane-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKTGXDIBVZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862375
Record name Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

696-04-8
Record name Dihydrothymine
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Record name 5,6-Dihydrothymine
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Record name Dihydrothymine
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Record name Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione
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Record name 5,6-dihydro-5-methyluracil
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Record name DIHYDROTHYMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dihydrothymine form in DNA?

A1: this compound primarily forms through the addition of a hydrogen radical (H•) to the C5-C6 double bond of thymine, followed by another hydrogen radical addition. [] This process reduces the double bond, creating a saturated six-membered ring. Ionizing radiation in an anaerobic environment is known to induce this compound formation. []

Q2: Is this compound found naturally in DNA?

A2: While not a standard DNA base, this compound can be found in low levels in the DNA of certain organisms due to enzymatic reduction or as a product of DNA damage. [] Elevated levels of this compound are often associated with oxidative stress and exposure to ionizing radiation. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol.

Q4: How does the structure of this compound differ from thymine?

A4: The key difference lies in the saturation of the C5-C6 double bond in this compound. While thymine possesses a planar structure due to this double bond, this compound adopts a puckered conformation. [, ] This structural difference significantly impacts this compound's interaction with other DNA bases and its recognition by repair enzymes. []

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Several techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and electron spin resonance (ESR) spectroscopy, are employed to characterize this compound and its derivatives. [, , , , ] These techniques help elucidate its structure, formation mechanisms, and interactions with other molecules.

Q6: Does this compound affect DNA structure and function?

A6: Molecular dynamics simulations suggest that while this compound itself may not drastically distort DNA, other related lesions like 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol) can significantly alter DNA structure, affecting processes like replication and repair. []

Q7: How stable is this compound under different conditions?

A7: this compound exhibits varying stability depending on the environment. In aqueous solutions, it can undergo oxidation, particularly in the presence of oxygen or oxidizing agents, leading to the formation of products like thymine glycol and 5-hydroxy-5,6-dihydrothymine. [, ]

Q8: What are the common reactions involving this compound?

A8: this compound can undergo various reactions, including oxidation, reduction, and halogenation. [, , , ] These reactions often lead to the formation of other modified thymine derivatives, some of which may possess different biological activities than this compound itself.

Q9: How does the presence of substituents on the this compound ring affect its reactivity?

A9: Substituents on the this compound ring can significantly influence its reactivity by altering its electron density and steric hindrance. [, ] For instance, the presence of electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky substituents can hinder certain reaction pathways.

Q10: How is this compound quantified in biological samples?

A10: this compound and its derivatives are commonly quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, , ]

Q11: What are the challenges associated with accurately measuring this compound levels?

A11: Challenges include its low abundance in biological samples, the potential for artifact formation during sample preparation, and the need for highly sensitive and specific analytical methods. [, ]

Q12: What are the current research priorities in the field of this compound?

A12: Research continues to explore the biological consequences of this compound lesions, the mechanisms of their repair, and their potential role in mutagenesis and disease. [, ] Additionally, researchers are investigating the use of this compound derivatives as potential therapeutic agents or diagnostic tools.

Q13: What are the potential applications of this compound research?

A13: A deeper understanding of this compound formation and repair could contribute to the development of novel strategies for cancer radiotherapy and the prevention of oxidative stress-related diseases. [] Furthermore, this compound derivatives could potentially serve as biomarkers for DNA damage or as tools for probing DNA repair pathways.

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